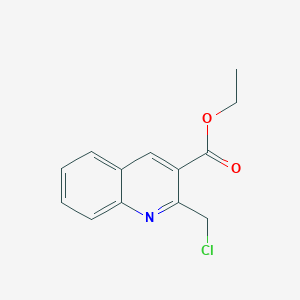

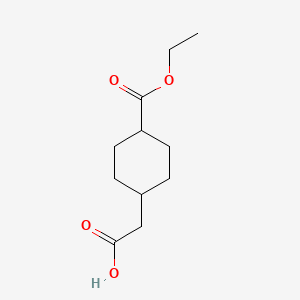

Ethyl 2-(chloromethyl)quinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Ethyl 2-(chloromethyl)quinoline-3-carboxylate involves two steps. Initially, ethyl-2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 .Molecular Structure Analysis

The molecular structure of Ethyl 2-(chloromethyl)quinoline-3-carboxylate is confirmed by FTIR, mass, and 1H-NMR spectroscopic techniques .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2-(chloromethyl)quinoline-3-carboxylate include Friedlander condensations of o-aminobenzophenones and diethylmalonate, followed by a reaction with POCl3 .Physical And Chemical Properties Analysis

Ethyl 2-(chloromethyl)quinoline-3-carboxylate is a solid compound . Its IUPAC name is ethyl 2-(chloromethyl)-3-quinolinecarboxylate . The InChI code is 1S/C13H12ClNO2/c1-2-17-13(16)10-7-9-5-3-4-6-11(9)15-12(10)8-14/h3-7H,2,8H2,1H3 .科学的研究の応用

Synthetic Organic Chemistry

Quinoline derivatives, including “Ethyl 2-(chloromethyl)quinoline-3-carboxylate”, are known to have a broad range of applications in synthetic organic chemistry . They are used as fundamental building blocks to participate in a wide array of chemical transformations .

The synthesis of these derivatives often involves alternative reaction methods such as microwave synthesis, solvent-free reaction conditions, and photocatalytic synthesis . The simplicity and cost-effectiveness of these methodologies are attractive for large scale synthesis .

Medicinal Chemistry

Quinoline derivatives are also widely used in medicinal chemistry due to their various biological activities . They have been found to possess anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, and antihypertensive properties .

One example of their application in medicinal chemistry is the synthesis of 2-alkylaminomethylquinoline derivatives, which have shown potent and more selective antitrypanosomal activity .

Industrial Chemistry

In the field of industrial chemistry, quinoline derivatives are used in the synthesis of organic intermediates via green chemistry . These intermediates are then utilized in the synthesis of biologically active compounds .

For example, “Ethyl 2-(chloromethyl)quinoline-3-carboxylate” has been used in the Williamson ether synthesis with various phenols and in situ ester hydrolysis reaction . The resulting 2,4-bis (aroxymethyl)quinoline-3-carboxylic acids were obtained in good yields of 71–86% .

Synthesis of Poly-functionalized Quinolines

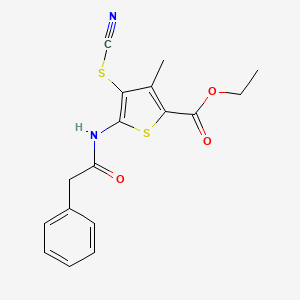

An unexpected and direct synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate from the chlorotrimethylsilane (TMSCl)-promoted Friedländer reaction has been disclosed . This poly-functionalized quinoline is a versatile and attractive building block. It has been used in the successive Williamson ether synthesis with various phenols and in situ ester hydrolysis reaction . The corresponding 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids were obtained in good yields of 71–86% .

Synthesis of Antitrypanosomal Agents

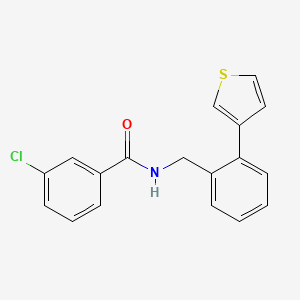

Ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate has been used as a versatile building block for furnishing new 2-alkylaminomethylquinoline derivatives . These derivatives have shown potent and more selective antitrypanosomal activity .

Synthesis of Tetracyclic-fused Benzoxepinoquinolines

The Williamson reaction between ethyl 2-chloromethyl-4-methylquinoline-3-carboxylate and phenols has been used as the key step for constructing tetracyclic-fused benzoxepinoquinolines . These compounds have potential applications in medicinal chemistry .

Synthesis of Halomethyl-functionalized Quinolines

Halomethyl-functionalized quinolines, including “Ethyl 2-(chloromethyl)quinoline-3-carboxylate”, have been widely applied as fundamental building blocks to participate in a wide array of chemical transformations in organic chemistry . They have been used to reveal the synthetic potential of these platforms in accessing important drug-like small molecules or new quinoline luminescent materials .

Synthesis of Quinolinecarboxylic Acids

The presence of a 3-carboxyl functional group makes the synthesis of “Ethyl 2-(chloromethyl)quinoline-3-carboxylate” particularly appealing. Quinolinecarboxylic acids are important sub-structures in a number of pharmacologically active molecules and could also be used as intermediates or building blocks for the synthesis of valuable quinoline drugs .

Safety And Hazards

特性

IUPAC Name |

ethyl 2-(chloromethyl)quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-2-17-13(16)10-7-9-5-3-4-6-11(9)15-12(10)8-14/h3-7H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNOJJRGRJQERN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N=C1CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(chloromethyl)quinoline-3-carboxylate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(Z)-3-Hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide](/img/structure/B2686977.png)

![N-methyl-2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2686981.png)

![2-(2-chloro-6-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2686984.png)

![(3-Chloro-4-fluorophenyl)-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]cyanamide](/img/structure/B2686985.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2686986.png)

![8-(5-methylpyrazine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2686994.png)

![2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2686998.png)